molecular formula C12H13BrO4 B14327947 (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate

(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate

Cat. No.: B14327947
M. Wt: 301.13 g/mol
InChI Key: POTZCGXOIHATOC-UHFFFAOYSA-N
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Description

(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 301.136 g/mol . It is a derivative of phenylacetic acid, where the phenyl group is substituted with a bromine atom at the para position and an ethoxy-oxoethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate typically involves the esterification of 4-bromophenylacetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-bromophenylacetic acid and ethyl oxalate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH) can facilitate substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

Major Products

    Hydrolysis: 4-bromophenylacetic acid and ethyl oxalate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester and bromophenyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate

InChI

InChI=1S/C12H13BrO4/c1-2-16-12(15)8-17-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

POTZCGXOIHATOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

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